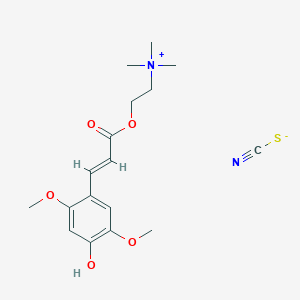
2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group, an acrylate moiety, and a trimethylethanaminium group linked to a thiocyanate ion.
Preparation Methods
The synthesis of 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate typically involves multiple steps. The precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde, is reacted with thiosemicarbazide in the presence of glacial acetic acid to form an intermediate compound . This intermediate is then subjected to further reactions, including the addition of maleic anhydride, to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The thiocyanate ion can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes . The antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate include:
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in its synthesis.
Thiosemicarbazones: Known for their wide spectrum of biological activities.
4-Thiazolidinones: Compounds with distinct pharmacological properties. The uniqueness of this compound lies in its combined structural features, which confer a range of biological and chemical activities.
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(E)-3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI Key |
NPOZDPAVPFLLCN-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
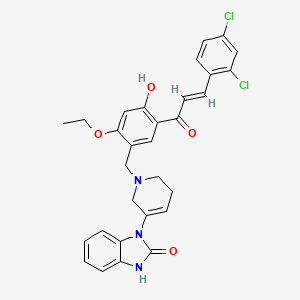
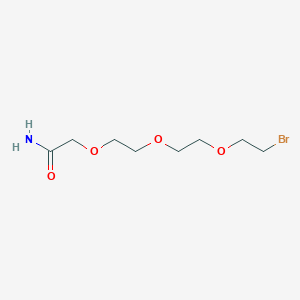
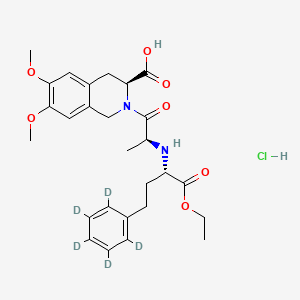

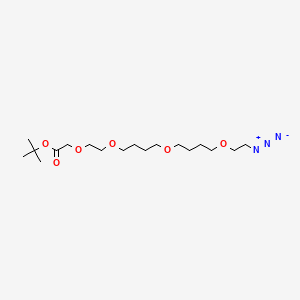
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)

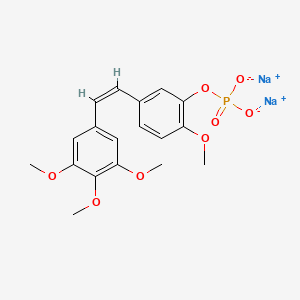
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
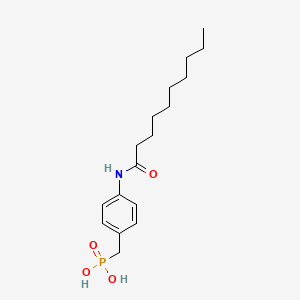
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)
